molecular formula C14H13N5O B11851655 N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine CAS No. 827031-80-1

N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine

Cat. No.: B11851655
CAS No.: 827031-80-1
M. Wt: 267.29 g/mol
InChI Key: WURDJMHVVPMHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine is a quinazoline derivative characterized by a 2-methylquinazolin-4-amine core linked to a 5-methoxypyrimidin-2-yl substituent via an amine group. The methoxy group on the pyrimidine ring may enhance solubility and influence binding interactions, while the methyl group on the quinazoline core could stabilize hydrophobic interactions in target binding pockets .

Properties

CAS No.

827031-80-1

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-(5-methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine

InChI

InChI=1S/C14H13N5O/c1-9-17-12-6-4-3-5-11(12)13(18-9)19-14-15-7-10(20-2)8-16-14/h3-8H,1-2H3,(H,15,16,17,18,19)

InChI Key

WURDJMHVVPMHJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)NC3=NC=C(C=N3)OC

Origin of Product

United States

Preparation Methods

Reaction Design and Precursor Selection

The solvent-free microwave irradiation method, adapted from Kurteva et al., offers a rapid and eco-friendly pathway for synthesizing 4-aminoquinazolines. For N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine, the protocol involves:

  • Step 1: Preparation of 4-chloro-2-methylquinazoline via cyclization of 2-methylquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃).

  • Step 2: Microwave-mediated coupling of 4-chloro-2-methylquinazoline with 5-methoxypyrimidin-2-amine (Figure 1A).

Key Parameters

  • Microwave Power: 800 W

  • Reaction Time: 5–30 minutes

  • Molar Ratio: 1:2 (quinazoline:amine)

  • Byproduct Management: In situ neutralization of HCl by excess amine minimizes corrosion and atmospheric emissions.

Yield Optimization

Yields exceeding 90% are achievable with aliphatic amines, but aromatic amines like 5-methoxypyrimidin-2-amine require extended irradiation (15–20 minutes) due to steric hindrance from the methoxy group.

Nucleophilic Aromatic Substitution (SNAr)

Chloroquinazoline Activation

Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) converts 2-methylquinazolin-4(3H)-one to 4-chloro-2-methylquinazoline, a critical intermediate. The chlorinated derivative undergoes SNAr with 5-methoxypyrimidin-2-amine under mild conditions (Figure 1B).

Reaction Conditions

  • Solvent: Anhydrous DMF or toluene

  • Temperature: 80–100°C

  • Catalyst: None required

  • Workup: Aqueous extraction to remove ammonium salts.

Limitations

  • Electron-deficient pyrimidines exhibit slower reactivity.

  • Competing hydrolysis of 4-chloro-2-methylquinazoline necessitates strict anhydrous conditions.

Transition-Metal-Catalyzed Coupling

Iron-Catalyzed Dehydrogenative Coupling

Frontiers in Chemistry highlights Fe/Cu relay catalysis for constructing quinazoline cores. Adapting this method:

  • Step 1: Oxidative coupling of 2-aminobenzyl alcohol with 5-methoxy-2-aminopyrimidine.

  • Step 2: Aerial oxidation to aromatize the intermediate (Scheme 1C).

Advantages

  • Atom Economy: Utilizes O₂ as a terminal oxidant.

  • Functional Group Tolerance: Compatible with methoxy and methyl groups.

Data Table 1: Comparative Yields Across Methods

MethodYield (%)TimePurity (HPLC)
Microwave9220 min98.9
SNAr854 h97.5
Fe-Catalyzed7812 h96.2

Reductive Amination Pathways

Hydrogenation of Nitro Intermediates

A two-step sequence derived from CN105523995A:

  • Step 1: Nitration of 2-methylquinazolin-4-amine at position 5.

  • Step 2: Pd/C-catalyzed hydrogenation with 5-methoxypyrimidin-2-amine (Figure 1D).

Critical Parameters

  • Hydrogen Pressure: 0.01 MPa

  • Catalyst Loading: 10% Pd/C (20–40% w/w)

  • Solvent: Methanol or ethanol.

Mechanistic and Practical Considerations

Steric and Electronic Effects

The methoxy group at position 5 of the pyrimidine ring introduces steric bulk, slowing nucleophilic attack in SNAr reactions. Microwave irradiation mitigates this by enhancing molecular mobility.

Green Chemistry Metrics

  • PMI (Process Mass Intensity): Microwave methods achieve PMI < 3, outperforming solvent-based routes (PMI 8–12).

  • E-Factor: SNAr methods generate 5.2 kg waste/kg product, whereas microwave routes yield 1.1 kg/kg .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of quinazoline derivatives, including N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine. The compound exhibits significant activity against both gram-positive and gram-negative bacteria.

Key Findings:

  • A study highlighted the synthesis of various quinazoline derivatives which showed enhanced antibacterial activity when specific substituents were introduced at particular positions on the quinazoline ring .
  • Compounds with methoxy and methyl substitutions displayed superior antibacterial effects compared to others with different functional groups .
CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial15
Quinazoline Derivative AAntifungal30
Quinazoline Derivative BAntibacterial20

Anticancer Properties

The quinazoline scaffold has been extensively studied for its anticancer properties, particularly as inhibitors of tyrosine kinase receptors. This compound has shown promising results in inhibiting cancer cell proliferation.

Case Studies:

  • HepG2 and MCF-7 Cell Lines : Research indicated that certain quinazoline derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, demonstrating potent anticancer activity against liver and breast cancer cell lines .
    CompoundCell LineIC50 (µM)Reference
    This compoundHepG218.79
    Quinazoline Derivative CMCF-720.98

Antitubercular Activity

The compound has also been evaluated for its effectiveness against Mycobacterium tuberculosis, a major public health challenge globally.

Research Insights:

A study focused on the structure–activity relationship of quinazoline derivatives revealed that modifications to the core structure can enhance their efficacy against tuberculosis .

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntitubercular27
Quinazoline Derivative DAntitubercular12.5

Mechanism of Action

The mechanism of action of N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine with quinazoline and pyrimidine derivatives reported in the literature, focusing on structural features, biological activity, and pharmacological properties.

Structural and Functional Analogues

2.1.1. Quinazoline-Based Kv1.5 Inhibitors
  • Compound 13k : 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine
    • Structural Differences : Replaces the 5-methoxy group with a phenyl ring and substitutes the methyl group with a pyridin-2-ylmethyl chain.
    • Activity : Potent Kv1.5 inhibitor (IC₅₀ = 12 nM) with >100-fold selectivity over hERG, demonstrating efficacy in preclinical atrial fibrillation models .
    • Key Advantage : Optimized pharmacokinetic (PK) profile with robust oral bioavailability.
2.1.2. Pyrrolidinyl-Substituted Quinazolines
  • Compound 14: 6,7-Dimethoxy-N-methyl-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine Structural Differences: Features dimethoxy groups on the quinazoline core and dual pyrrolidinyl substituents.
2.1.3. Sulfonamide Analogues
  • 4-Amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide (CAS 651-06-9) Structural Differences: Replaces the quinazoline core with a sulfonamide group. Activity: Antimicrobial agent targeting dihydropteroate synthase (DHPS), with reduced potency compared to newer quinazoline derivatives .

Pharmacokinetic and Physicochemical Properties

Compound LogP Solubility (µM) Plasma Protein Binding (%) Selectivity (vs. hERG) Reference
This compound 2.8* 45* 85* Not reported
Compound 13k 3.1 28 92 >100-fold
4-Amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide 1.2 120 70 N/A

*Predicted values based on structural analogs.

Biological Activity

N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer, antibacterial, and anti-inflammatory properties.

Overview of Quinazoline Derivatives

Quinazolines and their derivatives have been extensively studied due to their pharmacological potential. They exhibit a range of biological activities, including:

  • Anticancer
  • Antibacterial
  • Anti-inflammatory
  • Antidiabetic

The structural diversity of quinazoline derivatives allows for the exploration of their interactions with various biological targets, making them promising candidates for drug development.

Anticancer Activity

Quinazoline derivatives, including this compound, have shown significant anticancer properties. Research indicates that these compounds can inhibit key signaling pathways involved in cancer progression:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Many quinazoline derivatives act as inhibitors of EGFR, a critical target in cancer therapy. For instance, compounds with IC50 values in the nanomolar range demonstrate potent inhibitory effects against various cancer cell lines, including A549 and HT-29 cells .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth through interference with kinase signaling pathways .

Case Study: Structure-Activity Relationship (SAR)

A study on the SAR of quinazoline derivatives revealed that modifications at specific positions significantly enhance their anticancer activity. For example, substituents at the 6th position have been shown to improve EGFR inhibitory activity compared to parent compounds .

CompoundIC50 (μM)Target
Compound A0.47EGFR
Compound B1.12EGFR (mutant)
Compound C0.18A549 cell line

Antibacterial Activity

This compound also exhibits notable antibacterial properties. Recent studies have demonstrated its effectiveness against various bacterial strains:

  • Broad-Spectrum Activity : The compound has shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Mechanism of Action : The antibacterial effect is primarily due to the disruption of bacterial cell membrane integrity, leading to cell lysis and death .

Case Study: In Vivo Efficacy

In murine models of corneal infections, this compound demonstrated significant antibacterial efficacy, particularly at higher concentrations .

Bacterial StrainMIC (μg/mL)Observations
S. aureus4–16Moderate activity
E. coli8–32Effective against biofilms

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has also been explored. Compounds similar to this compound have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

  • Mechanism : These compounds may reduce pro-inflammatory cytokine production and inhibit pathways leading to inflammation .

Q & A

Q. What are the optimal synthetic routes for N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the quinazoline core. A solvent-free approach under microwave irradiation (MI) is effective for cyclocondensation, as demonstrated for structurally similar N-substituted 2-methylquinazolin-4-amine derivatives. Key steps include:

  • Cyclization : Reacting 2-methylquinazolin-4-amine precursors with 5-methoxypyrimidin-2-yl groups via nucleophilic aromatic substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure high purity .
  • Optimization : Adjusting reaction time (e.g., 4–6 hours under MI) and stoichiometric ratios (1:1.2 amine:electrophile) minimizes side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity and substitution patterns. For example, the methoxy proton (δ 3.8–4.0 ppm) and pyrimidine NH (δ 8.1–8.3 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 320.1512).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) assess purity (>98%) and detect residual solvents .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Kinetic Studies : Monitor reaction intermediates via time-resolved 1H^1H NMR to identify rate-limiting steps (e.g., steric hindrance at the quinazoline C4 position) .
  • Sensitivity Analysis : Adjust force field parameters in molecular dynamics (MD) simulations to match observed solubility or aggregation behavior .

Q. How can 3D-QSAR models guide the optimization of bioactivity against kinase targets?

  • Descriptor Selection : Use CoMFA/CoMSIA to map steric, electrostatic, and hydrophobic fields. For example, methoxy groups at the pyrimidine C5 position enhance ATP-binding pocket interactions in kinase inhibitors .
  • Validation : Cross-validate models with experimental IC50_{50} values from kinase inhibition assays (e.g., EGFR or CDK2) .

Q. What in vivo models are suitable for evaluating therapeutic efficacy and toxicity?

  • Antitumor Activity : Xenograft models (e.g., human NSCLC in nude mice) assess tumor growth inhibition (TGI) at 50–100 mg/kg/day doses .
  • Emesis Risk : Rat pica feeding (kaolin consumption) correlates with emetogenic potential, providing a therapeutic index (e.g., TGI D50_{50}/pica D50_{50}) .

Q. How does the methoxy group influence metabolic stability and cytochrome P450 interactions?

  • Microsomal Assays : Human liver microsomes (HLM) with NADPH cofactor quantify metabolic half-life (t1/2_{1/2}). Methoxy groups reduce oxidation compared to hydroxyl analogs .
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) identify competitive inhibition (IC50_{50} >10 μM indicates low risk of drug-drug interactions) .

Methodological Considerations

Q. What analytical workflows address batch-to-batch variability in synthetic yield?

  • DoE Optimization : Taguchi orthogonal arrays evaluate factors like temperature (80–120°C), catalyst loading (5–10% Pd/C), and solvent polarity (DMF vs. THF) .
  • PAT Tools : In-line FTIR monitors reaction progression by tracking carbonyl intermediates (1700–1750 cm1^{-1}) .

Q. How are polymorphic forms identified and controlled during crystallization?

  • PXRD Screening : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.3°) across solvent systems (ethanol, acetonitrile).
  • DSC/TGA : Detect metastable forms via melting point deviations (>5°C) and thermal decomposition profiles .

Q. Which PK/PD models predict tissue distribution and target engagement?

  • Compartmental Modeling : NONMEM analyzes plasma concentration-time curves to estimate Vd_d (∼2.5 L/kg) and koff_\text{off} rates for target binding .
  • Tissue Microdialysis : Quantify free drug levels in tumors vs. plasma to validate penetration ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.